2-Allylcyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLLIUKFYNXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448278 | |
| Record name | 2-allylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30079-93-7 | |
| Record name | 2-allylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylcyclopentanone
Direct Allylation Strategies
Direct allylation methods involve the introduction of an allyl group onto the cyclopentanone (B42830) molecule in a single key step. These strategies are often favored for their straightforwardness and can be broadly categorized into metal-catalyzed and base-mediated reactions.
Palladium-Catalyzed Allylation of Cyclopentanone (e.g., using allyl acetate)
Palladium-catalyzed allylation represents a powerful method for the formation of carbon-carbon bonds. In the synthesis of 2-allylcyclopentanone, this typically involves the reaction of a cyclopentanone enolate or its equivalent with an allylic electrophile, such as allyl acetate (B1210297), in the presence of a palladium catalyst. The reaction proceeds through a π-allylpalladium complex, which is then attacked by the nucleophilic enolate.
This method has been reported to yield this compound with varying efficiencies. For instance, some palladium-catalyzed procedures using allyl acetate have achieved isolated yields of approximately 36% after purification. Other research indicates yields around 64%. The reaction conditions, including the choice of palladium precursor, ligands, and solvent, are crucial for optimizing the yield and selectivity of the desired product.
Table 1: Palladium-Catalyzed Allylation of Cyclopentanone
| Reactant | Allyl Source | Catalyst System | Reported Yield |
|---|---|---|---|
| Cyclopentanone | Allyl Acetate | Palladium-based catalyst | ~36-64% |
Base-Mediated Allylation of Cyclopentanone (e.g., with allyl bromide)
A more traditional and widely used approach for the α-allylation of ketones is the base-mediated reaction of an enolate with an allyl halide. In the case of this compound, this involves treating cyclopentanone with a suitable base to generate the cyclopentanone enolate, which then acts as a nucleophile and attacks an allyl halide, most commonly allyl bromide.
Commonly employed bases for this transformation include potassium carbonate, which often requires reflux conditions to drive the reaction to completion. This method is a staple in organic synthesis due to its simplicity and the ready availability of the starting materials. However, challenges such as polyalkylation and aldol (B89426) condensation side reactions can occur under basic conditions, potentially lowering the yield of the desired mono-allylated product.
Indirect Synthetic Routes
Indirect methods for the synthesis of this compound involve the use of an intermediate to circumvent issues commonly associated with direct allylation, such as self-condensation of the ketone.
Alkylation via Cyclopentanone Oxime Intermediates
To avoid the common side reactions that occur in base-mediated allylations, such as aldol condensation, an indirect route involving the formation of a cyclopentanone oxime can be employed. In this strategy, cyclopentanone is first converted to cyclopentanone oxime. The oxime is then alkylated with allyl bromide. A subsequent hydrolysis step is required to regenerate the ketone functionality, yielding the final this compound product. This multi-step process can offer a cleaner reaction profile and has been reported to produce yields of approximately 64%.
Table 2: Comparison of Direct vs. Indirect Allylation
| Method | Key Reagents | Key Intermediate | Reported Yield | Noteworthy Features |
|---|---|---|---|---|
| Base-Mediated Direct Allylation | Cyclopentanone, Allyl Bromide, Base | Cyclopentanone Enolate | Variable | Prone to side reactions like aldol condensation. |
| Indirect via Oxime | Cyclopentanone, Hydroxylamine, Allyl Bromide | Cyclopentanone Oxime | ~64% | Avoids aldol condensation; requires hydrolysis step. |
Scalable and Sustainable Synthetic Approaches
With an increasing focus on green chemistry and industrial applicability, the development of scalable and sustainable synthetic methods is of paramount importance. Continuous flow technology offers a promising platform for the synthesis of this compound.
Application of Continuous Flow Reactors
Continuous flow reactors provide several advantages over traditional batch processing, including enhanced reaction efficiency, improved heat and mass transfer, and greater control over reaction parameters. For industrial-scale production of this compound, the implementation of continuous flow systems can lead to higher yields and more efficient processes. This technology is particularly well-suited for optimizing catalyzed reactions, such as the palladium-catalyzed allylation, by allowing for precise control of residence time, temperature, and catalyst contact. The use of continuous flow can also facilitate easier separation and purification of the product, contributing to a more sustainable and economically viable synthesis. scribd.commdpi.comrsc.org
Catalyst Systems for Industrial Production
Palladium-Based Heterogeneous Catalysis
One of the prominent methods for synthesizing this compound involves the allylation of a cyclopentanone precursor using a heterogeneous palladium catalyst. A notable example is the reaction of 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate over palladium supported on silica (B1680970) (PdO/SiO₂). electronicsandbooks.comrsc.org This method represents a significant advancement as it utilizes a solid catalyst that can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling—a key advantage in industrial settings. electronicsandbooks.com
The reaction is typically performed under a nitrogen atmosphere in a solvent such as ethylene (B1197577) glycol dimethyl ether. electronicsandbooks.com Research has demonstrated that a PdO/SiO₂ catalyst exhibits high activity and selectivity for the formation of this compound. electronicsandbooks.com The utility of this heterogeneous system is highlighted by its ability to function effectively without the need for additional ligands, such as the phosphine (B1218219) ligands often required in homogeneous systems. electronicsandbooks.com
Detailed studies have shown that the catalytic activity is genuinely heterogeneous, with the solid palladium oxide on the silica support being responsible for the selective allylation. electronicsandbooks.com Leaching tests, where the reaction is attempted with the filtrate after removing the solid catalyst, have shown no formation of the desired product, confirming that the dissolved palladium does not contribute significantly to the reaction. electronicsandbooks.com
| Catalyst System | Substrates | Solvent | Temperature | Time (h) | Conversion of Silyl (B83357) Enol Ether (%) | Yield of this compound (%) | Selectivity for this compound (%) |
|---|---|---|---|---|---|---|---|
| PdO (4.1 wt%)/SiO₂ | 1-trimethylsilyloxycyclopent-1-ene, Diallyl carbonate | Ethylene glycol dimethyl ether | 333 K (60 °C) | 24 | 76.1 | 71.8 | 94.3 |
Palladium-Based Homogeneous Catalysis for Enantioselective Synthesis
For applications requiring high stereochemical control, particularly in the pharmaceutical industry, homogeneous palladium catalysts are employed. evonik.com The enantioselective decarboxylative allylic alkylation of cyclopentanone derivatives is a powerful method for constructing chiral centers. acs.orgnih.gov This approach typically involves a palladium precursor, such as a palladium(0) complex, and a chiral ligand. researchgate.netacs.org
The choice of ligand is crucial for achieving high enantioselectivity (ee). Electronically modified phosphinooxazoline (PHOX) ligands, for instance, have proven highly effective. acs.orgnih.gov Research into the synthesis of α-quaternary cyclopentanones has demonstrated that ligands like (S)-(p-CF₃)₃-t-BuPHOX can facilitate the reaction to produce the desired products in near-quantitative yields and with excellent enantioselectivity (up to 94% ee). acs.org
A significant advantage of these advanced catalyst systems is their high efficiency, which allows for very low catalyst loadings. acs.orgnih.gov Protocols have been developed that use as little as 0.15 mol % of the palladium catalyst without compromising the enantiomeric excess of the product, a critical factor for large-scale industrial application. acs.org The reaction conditions, including the choice of solvent, can also be optimized to maximize yield and enantioselectivity. acs.org
| Palladium Precursor | Chiral Ligand | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| [Pd₂(dba)₃]·CHCl₃ | (S)-(p-CF₃)₃-t-BuPHOX | Toluene | RT | >99 | 91 |
| [Pd₂(dba)₃]·CHCl₃ | (S)-(p-CF₃)₃-t-BuPHOX | 2:1 Hexanes/Toluene | RT | >99 | 88 |
Other Catalyst Systems
While palladium-based systems are the most prominently documented for the industrial synthesis of this compound, research has also explored other transition metals. Rhodium-catalyzed reactions, for example, are known for various allylation and rearrangement reactions, although their specific application to the large-scale production of this compound is less detailed in publicly available research. researchgate.netlookchem.comrsc.orgnih.gov The continuous development of new catalytic systems, including those based on more abundant and less expensive metals, remains an active area of research aimed at improving the sustainability and cost-effectiveness of chemical manufacturing. researchgate.netevonik.com
Elucidation of Reaction Mechanisms Involving 2 Allylcyclopentanone
Oxidation Pathways and Mechanistic Insights
The oxidation of 2-Allylcyclopentanone can proceed through different pathways, leading to the formation of carboxylic acids and other oxidized derivatives. The specific outcome of the reaction is highly dependent on the oxidizing agent employed and the reaction conditions.
Formation of Carboxylic Acids and Oxidized Derivatives
The ketone functional group in this compound can be oxidized to form carboxylic acids. chemistrysteps.com This transformation typically involves cleavage of the cyclopentanone (B42830) ring. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can facilitate this process. For instance, the Baeyer-Villiger oxidation offers a method to convert ketones into esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The resultant ester can subsequently be hydrolyzed to yield a carboxylic acid. chemistrysteps.com
Another oxidative pathway involves the double bond of the allyl group. Oxidative cleavage of the C=C bond, for example using ozonolysis followed by an oxidative workup, or a strong oxidizing agent like potassium permanganate, can lead to the formation of a carboxylic acid at that position.
The presence of both a ketone and an alkene allows for selective oxidation depending on the reagents used. For example, some oxidizing agents might preferentially react with the alkene, leaving the ketone intact, while others might oxidize the ketone or both functional groups.
Electron Transfer Processes and Reagent Specificity
At its core, oxidation is a process involving the loss of electrons. libretexts.org In the context of this compound, the oxidizing agent acts as an electron acceptor, removing electrons from the organic molecule. libretexts.org This electron transfer can occur through different mechanisms.
Inner-Sphere Electron Transfer: In some cases, the oxidant may form a transient covalent bond with the this compound molecule, creating a bridged complex through which the electron is transferred. wikipedia.org
Outer-Sphere Electron Transfer: Alternatively, the electron can "hop" through space from the this compound to the oxidizing agent without the formation of a direct bond. wikipedia.org This is common for reactions involving transition metal oxidants.
The specificity of the oxidizing agent determines which part of the molecule is oxidized. Strong oxidants like KMnO4 are less selective and can lead to the cleavage of both the ketone and the allyl group. chemistrysteps.com Milder oxidants can offer more control. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the oxidation of alcohols to aldehydes and may not readily oxidize a ketone like this compound under standard conditions. masterorganicchemistry.com The choice of reagent is therefore critical in directing the oxidation to the desired functional group and achieving the target product.
Reduction Pathways and Stereochemical Control
The reduction of this compound primarily targets the carbonyl group, converting it into a hydroxyl group to form cyclopentanol (B49286) derivatives. The stereochemical outcome of this reduction is a key aspect, influenced by the reducing agent and reaction conditions.
Conversion to Cyclopentanol Derivatives
The reduction of the ketone in this compound yields 2-allylcyclopentanol. This reaction involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. The spatial arrangement of the allyl group relative to the carbonyl group can influence the direction of the hydride attack, potentially leading to a mixture of stereoisomers (cis and trans). The stereochemistry is influenced by the steric hindrance posed by the allyl group and the cyclopentyl ring.
Role of Reducing Agents
A variety of reducing agents can be employed for the conversion of this compound to its corresponding alcohol. The choice of reagent can impact the selectivity and stereochemical outcome of the reaction.
Commonly used reducing agents include:
Sodium borohydride (B1222165) (NaBH4): A relatively mild reducing agent that is effective for reducing ketones and aldehydes. careerendeavour.com It is often the reagent of choice for this type of transformation due to its ease of handling and selectivity.
Lithium aluminum hydride (LiAlH4): A much stronger reducing agent than NaBH4. careerendeavour.com While it will readily reduce the ketone, its high reactivity may necessitate more stringent reaction conditions and it can potentially react with other functional groups if present.
The stereoselectivity of the reduction can sometimes be controlled by using bulky reducing agents. These reagents may preferentially attack the carbonyl group from the less sterically hindered face, leading to a higher yield of one stereoisomer over the other.
Nucleophilic Substitution Reactions of the Allyl Moiety
The allyl group of this compound can participate in nucleophilic substitution reactions. These reactions involve the replacement of a group on the allylic carbon with a nucleophile. Allylic systems, in general, are good substrates for nucleophilic substitution reactions. ucalgary.ca
The reactivity of the allyl group can be explained by the stability of the intermediate carbocation formed during an SN1-type reaction. The positive charge can be delocalized over the three-carbon allyl system through resonance, which stabilizes the intermediate and facilitates the reaction. pressbooks.pub
Alternatively, the reaction can proceed through an SN2 mechanism, where the nucleophile attacks the carbon atom and displaces the leaving group in a single step. nih.gov The transition state of this bimolecular reaction is stabilized by hyperconjugation with the adjacent pi bond of the allyl group, making allylic substrates more reactive than their saturated counterparts in SN2 reactions. libretexts.org
A variety of nucleophiles can be used in these reactions, leading to a diverse range of substituted cyclopentanone derivatives. ucalgary.ca However, a potential complication in the nucleophilic substitution of allylic systems is the possibility of allylic rearrangement, where the nucleophile attacks at either of the two electron-deficient carbons of the allyl system, potentially leading to a mixture of products. ucalgary.ca
Mechanisms Involving Enamine and Iminium Intermediates
Enamine and iminium species are pivotal intermediates in the functionalization of carbonyl compounds. For this compound, these intermediates offer versatile pathways for its synthesis and further modification. Enamines, formed from the reaction of a ketone with a secondary amine, act as potent carbon nucleophiles, while iminium ions, their protonated or alkylated counterparts, are electrophilic. wikipedia.orgmasterorganicchemistry.com The interplay between these species underpins several key transformations.
The synthesis of this compound can be efficiently achieved through a classic method known as the Stork enamine alkylation. scribd.com This process leverages the enhanced nucleophilicity of an enamine intermediate compared to its corresponding ketone enolate. The mechanism proceeds through three main stages: enamine formation, alkylation, and hydrolysis. masterorganicchemistry.compearson.com
The reaction is initiated by the acid-catalyzed condensation of cyclopentanone with a secondary amine, such as pyrrolidine (B122466) or morpholine. wikipedia.orgpearson.com This reversible reaction forms a carbinolamine intermediate, which then dehydrates to yield the more stable enamine. wikipedia.org The resulting enamine is a strong nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon. wikipedia.orgmasterorganicchemistry.com
In the subsequent alkylation step, the nucleophilic enamine attacks an electrophilic allyl source, typically an allyl halide like allyl bromide. scribd.compearson.com This forms a new carbon-carbon bond at the α-position of the original ketone, resulting in an iminium salt intermediate. masterorganicchemistry.com The final step is the hydrolysis of the iminium salt with aqueous acid, which regenerates the carbonyl group and releases the secondary amine, yielding the final product, this compound. masterorganicchemistry.compearson.com
Table 1: Mechanism of Acid-Catalyzed Allylation via Enamine Intermediate
| Step | Description | Reactants | Intermediates | Product |
|---|---|---|---|---|
| 1. Enamine Formation | Acid-catalyzed reaction of a ketone with a secondary amine. wikipedia.orglibretexts.org | Cyclopentanone, Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | Carbinolamine, Enamine | Enamine |
| 2. Alkylation | Nucleophilic attack of the enamine on an allyl halide. masterorganicchemistry.comscribd.com | Enamine, Allyl Bromide | Iminium Salt | Iminium Salt |
| 3. Hydrolysis | Acid-catalyzed hydrolysis of the iminium salt to regenerate the ketone. masterorganicchemistry.compearson.com | Iminium Salt, Water, Acid | - | This compound |
A more contemporary approach to α-allylation involves the generation of radical intermediates from enamines, a field known as Singly Occupied Molecular Orbital (SOMO) catalysis. pnas.orgnobelprize.org This strategy redirects the typical two-electron reactivity of enamines and iminium ions toward a single-electron transfer (SET) pathway. pnas.org
The catalytic cycle begins with the condensation of a ketone, like cyclopentanone, with a chiral secondary amine catalyst to form a transient enamine. nobelprize.org Instead of reacting with a standard electrophile, the enamine undergoes a one-electron oxidation by an appropriate oxidizing agent (e.g., a cerium salt). researchgate.net This oxidation generates a 3π-electron enamine radical cation, a highly reactive open-shell species. nobelprize.orgresearchgate.net This radical cation then couples with a nucleophilic allyl partner, such as an allyl silane. nobelprize.org
Following the C-C bond formation, the resulting intermediate fragments to produce an iminium ion, which is subsequently hydrolyzed to afford the α-allylated ketone and regenerate the amine catalyst, completing the cycle. nobelprize.org A notable finding in the case of cyclopentanone is its propensity to undergo a second oxidation-allylation sequence before hydrolysis, leading to the exclusive formation of the C₂-symmetric 2,5-bis-allylation product. pnas.org This occurs because the initial product, this compound, does not readily convert to the bis-allylated adduct under the same conditions, suggesting the second allylation happens rapidly on an intermediate species. pnas.org
Table 2: Mechanism of Oxidative Allylation via SOMO Catalysis
| Step | Description | Key Species | Intermediates | Result |
|---|---|---|---|---|
| 1. Enamine Formation | Condensation of a ketone with a chiral amine catalyst. nobelprize.org | Ketone, Chiral Secondary Amine | Enamine | Reversible formation of enamine |
| 2. Oxidation (SET) | One-electron oxidation of the enamine. researchgate.net | Enamine, Oxidant | Enamine Radical Cation | Formation of a reactive radical intermediate |
| 3. C-C Coupling | Reaction of the radical cation with an allyl source. nobelprize.org | Enamine Radical Cation, Allyl Silane | Allylated Radical Intermediate | Formation of the new C-C bond |
| 4. Fragmentation/Hydrolysis | Fragmentation to an iminium ion, followed by hydrolysis. nobelprize.org | Iminium Ion, Water | - | α-Allylated Ketone, Regenerated Catalyst |
Radical Reaction Pathways in this compound Derivatives
The allyl group within this compound and its derivatives provides a reactive handle for radical-mediated transformations. While specific studies on radical reactions of this compound itself are not extensively detailed, plausible pathways can be inferred from established principles of radical chemistry involving alkenes. researchgate.netnih.gov Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
One potential pathway is the radical addition across the double bond of the allyl group. A radical species (R•), generated from a radical initiator, can add to one of the sp²-hybridized carbons of the double bond. nih.gov Addition to the terminal carbon is generally favored, producing a more stable secondary radical on the internal carbon. This new alkyl radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from a donor molecule (e.g., tributyltin hydride) or adding to another molecule to propagate a chain reaction. libretexts.org For instance, processes like the photoredox-catalyzed hydrofluoromethylation of unactivated alkenes, which utilize water to enhance radical activity, could be conceptually applied to the allyl group in a derivative of this compound. researchgate.net
Another significant pathway involves the abstraction of a hydrogen atom from the allylic position (the carbon adjacent to the double bond). This generates a resonance-stabilized allyl radical. This type of radical is an important intermediate in many reactions, including certain halogenations and oxidation processes. The formation of this stabilized radical could initiate intramolecular cyclization if another reactive functional group is present in the molecule, or it could be trapped by another radical species in a termination step. libretexts.org For example, radical cascade reactions, where a series of cyclizations is triggered by an initial radical formation, are powerful tools in synthesis and could potentially be designed starting from a suitably functionalized this compound derivative. preprints.org
Advanced Synthetic Transformations and Derivatization of 2 Allylcyclopentanone
Functionalization of the Cyclopentanone (B42830) Ring System
The cyclopentanone core of 2-allylcyclopentanone offers several avenues for functionalization. The α-carbons adjacent to the carbonyl group are particularly reactive and can be targeted for various C-C bond-forming reactions.
One key strategy involves the generation of an enolate or enamine intermediate, which can then react with electrophiles. While the direct α-allylation of cyclopentanone enamines is a common method for synthesizing the title compound, similar chemistry can be used to introduce other substituents. pearson.compnas.org For instance, the existing this compound can be converted to its enolate and reacted with a second electrophile to generate 2,5-disubstituted cyclopentanones. In one documented case, cyclopentanone underwent an exclusive C2-symmetric 2,5-bis-allylation under specific organocatalytic conditions. pnas.orgpnas.org It was noted that this compound itself did not convert to the bis-allylated product under the same conditions, suggesting the second allylation occurs rapidly after the first, before the intermediate iminium is hydrolyzed. pnas.orgpnas.org
Furthermore, the ketone functionality can undergo oxidation to form dione (B5365651) structures. For example, the oxidation of this compound has been shown to yield the corresponding dione in moderate yields (59%). uni-muenchen.de The carbonyl group can also be reduced to a secondary alcohol, yielding 2-allylcyclopentanol. This transformation is crucial as it sets the stage for further reactions, such as the palladium-catalyzed synthesis of tetrahydrofurans (see section 4.3.3). acs.org
Transformations of the Allyl Group
The allyl group is a rich site for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Common transformations include oxidation of the double bond. Treatment of 2-allylcyclohexanone, a close analog, with peroxyacetic acid results in a Baeyer-Villiger oxidation to produce a lactone, specifically 6-hydroxynon-8-enoic acid lactone. researchgate.net In contrast, using a benzonitrile-hydrogen peroxide system can achieve selective epoxidation of the allyl double bond, yielding the corresponding keto epoxide. researchgate.net These reactions highlight the potential to selectively target either the ketone or the allyl group depending on the chosen reagents.
The allyl group can also participate in various addition reactions. Its terminal position makes it a suitable substrate for hydroboration-oxidation to yield a primary alcohol, or Wacker-type oxidations to produce a methyl ketone. These derivatizations convert the simple allyl group into more complex functional handles for subsequent synthetic steps.
Synthesis of Fused and Spirocyclic Architectures
Perhaps the most powerful application of this compound in advanced synthesis is its use as a precursor for building complex polycyclic systems. The spatial proximity of the allyl chain and the cyclopentanone ring facilitates a range of intramolecular cyclization reactions.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, can be applied intramolecularly to this compound derivatives to form strained oxetane (B1205548) rings. researchgate.netnih.gov The irradiation of this compound can lead to the formation of two isomeric fused oxetanes, often referred to as "straight" and "crossed" products. nih.govmdpi.com Research has shown that using this compound results in nearly equal amounts of these two isomers. mdpi.com However, by increasing the rigidity of the starting material, a preferential formation of the "straight" isomer can be achieved. mdpi.com This photochemical strategy provides direct access to complex, fused four-membered ether rings. researchgate.net
| Reactant | Reaction Type | Product Architecture | Key Finding | Reference(s) |
| This compound | Intramolecular Paternò-Büchi | Fused Oxetane | Forms nearly equal amounts of "straight" and "crossed" isomers. | mdpi.com |
| Rigid this compound Derivative | Intramolecular Paternò-Büchi | Fused Oxetane | Preferentially forms the "straight" isomer. | mdpi.com |
A sophisticated strategy for creating nitrogen-containing bicyclic systems involves a combined allylic azide (B81097) rearrangement and intramolecular Schmidt reaction. core.ac.ukunc.edu This process begins with a derivative of this compound, such as 2-(2-(chloromethyl)allyl)cyclopentanone, which is converted to the corresponding azide, 2-(2-(azidomethyl)allyl)cyclopentanone. core.ac.uk This allylic azide can exist as an equilibrating mixture of isomers due to the facile Winstein rearrangement. unc.edunih.govnih.govrsc.org
Upon treatment with a Lewis acid like tin(IV) chloride (SnCl₄), this equilibrating mixture of azides undergoes a selective intramolecular Schmidt reaction. core.ac.ukunc.edu The reaction proceeds through the preferential cyclization of one of the azide isomers, leading to the stereoselective formation of a vinyl-substituted bicyclic lactam. unc.edu This methodology has been leveraged in the synthetic route towards the natural product pinnaic acid. core.ac.ukunc.edu
Palladium-catalyzed intramolecular reactions provide an efficient route to fused tetrahydrofuran (B95107) rings starting from derivatives of this compound. acs.orgnih.govnih.gov The key precursor for this transformation is 2-allylcyclopentanol, obtained by the reduction of this compound. The stereochemistry of this alcohol precursor has a profound impact on the outcome of the cyclization. acs.org
In a notable study, cis-2-allylcyclopentanol, when subjected to a palladium catalyst (Pd₂(dba)₃), a phosphine (B1218219) ligand (dpe-phos), and a base (NaOtBu) in the presence of an aryl bromide, smoothly cyclized to the corresponding cis-fused bicyclic tetrahydrofuran derivative with excellent diastereoselectivity (>20:1 dr). acs.org In stark contrast, the isomeric trans-2-allylcyclopentanol failed to cyclize under the same conditions. Instead, the sole product observed was this compound, resulting from the oxidation of the starting alcohol. acs.org
| Starting Material | Stereochemistry | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Reference(s) |
| cis-2-Allylcyclopentanol | cis | Pd₂(dba)₃ / dpe-phos | cis-Fused Tetrahydrofuran | Modest | >20:1 | acs.org |
| trans-2-Allylcyclopentanol | trans | Pd₂(dba)₃ / dpe-phos | This compound (Oxidation) | N/A | N/A | acs.org |
This stereospecific outcome underscores the subtle geometric constraints governing palladium-catalyzed cyclizations and highlights the utility of this compound as a precursor to stereodefined heterocyclic systems.
Derivatization for Complex Molecule Synthesis
Derivatization is the chemical modification of a compound to produce a new compound with properties suitable for a specific application, such as enhancing detectability in analysis or creating building blocks for further synthesis. researchgate.netsigmaaldrich.com this compound serves as a valuable starting point for the synthesis of complex molecular targets, including natural products and their analogs.
One example is its use in a stereocontrolled synthetic approach to a functionalized indolizidine core. researchgate.net The synthesis commenced with this compound, which was transformed over seven steps into a racemic mixture of (5R,9R)- and (5S,9S)-5-(2′-hydroxyethyl)indolizidine. This demonstrates how the simple C8 framework of this compound can be elaborated through a series of reactions—involving both the ketone and allyl functionalities—to construct significantly more complex, nitrogen-containing bicyclic alkaloids. researchgate.net Such synthetic endeavors showcase the strategic importance of this compound as a versatile building block in the field of total synthesis. chemrxiv.orgdartmouth.edu
Synthesis of 2-(2-(Azidomethyl)allyl)cyclopentanone
The synthesis of 2-(2-(azidomethyl)allyl)cyclopentanone provides a route to introduce a reactive azide functional group, which can serve as a precursor for various nitrogen-containing heterocycles or be used in click chemistry applications. The preparation involves a nucleophilic substitution reaction.
A reported synthesis starts from 2-(2-(chloromethyl)allyl)cyclopentanone. core.ac.uk This precursor is treated with sodium azide (NaN₃) in the presence of a catalytic amount of sodium iodide (NaI) in a dimethylformamide (DMF) solvent. The reaction is stirred overnight at room temperature to ensure completion. Following the reaction period, the mixture is worked up by adding diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether, and the combined organic layers are subsequently washed and purified to yield the final product, 2-(2-(azidomethyl)allyl)cyclopentanone. core.ac.uk
Table 1: Reagents for the Synthesis of 2-(2-(Azidomethyl)allyl)cyclopentanone core.ac.uk
| Reagent | Role |
| 2-(2-(Chloromethyl)allyl)cyclopentanone | Starting Material |
| Sodium Azide (NaN₃) | Azide Source |
| Sodium Iodide (NaI) | Catalyst |
| Dimethylformamide (DMF) | Solvent |
Diastereoselective Reduction of 2-Alkoxycarbonyl-2-Allyl-Cyclopentanone Derivatives
The diastereoselective reduction of the ketone in 2-alkoxycarbonyl-2-allyl-cyclopentanone derivatives is a critical transformation for controlling the stereochemistry of subsequent products. Research has shown that this reduction can be achieved with high diastereoselectivity using simple boron hydrides, where the outcome is governed by chelation rather than steric hindrance. tandfonline.comtandfonline.comresearchgate.net
The synthesis of the required 2-alkoxycarbonyl-2-allyl-cyclopentanone precursors begins with a transesterification reaction from 2-carbomethoxy-cyclopentanone to generate esters with varying steric bulk (e.g., ethyl, isobutyl). tandfonline.com These β-keto-esters then undergo a regioselective C-allylation using allyl bromide and potassium carbonate in acetone (B3395972) to afford the desired 2-alkoxycarbonyl-2-allyl-cyclopentanone derivatives in high yields. tandfonline.com
The reduction of these derivatives was studied under two primary conditions:
Condition A: Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at 0°C.
Condition B: Lithium tri-sec-butylborohydride (L-selectride®) in THF at -78°C. tandfonline.com
The analysis of the reduction of derivatives with different ester groups (methyl, ethyl, isobutyl) revealed that the diastereoselectivity of the process is inversely dependent on the size of the ester's alkyl group. tandfonline.com For instance, the reduction of the methyl ester derivative resulted in a higher diastereomeric excess for the trans-alcohol compared to the isobutyl ester derivative. This outcome suggests a chelation-controlled mechanism, where the borohydride reagent coordinates with the ketone and the ester carbonyl groups, leading to a preferential delivery of the hydride from a specific face. tandfonline.com Interestingly, the diastereoselectivity was not significantly affected by switching from sodium borohydride to the much bulkier L-selectride, further supporting the chelation control model over a sterically-controlled one. tandfonline.com
Table 2: Diastereoselective Reduction of 2-Alkoxycarbonyl-2-Allyl-Cyclopentanones (4a-c) tandfonline.com
| Entry (Ester Group R) | Reduction Conditions | Yield (%) | Diastereomeric Ratio (trans : cis) |
| 4a (R = Me) | A (NaBH₄, EtOH) | 85 | 95 : 5 |
| 4a (R = Me) | B (L-Selectride®, THF) | 83 | 95 : 5 |
| 4b (R = Et) | A (NaBH₄, EtOH) | 89 | 83 : 17 |
| 4b (R = Et) | B (L-Selectride®, THF) | 85 | 80 : 20 |
| 4c (R = iBu) | A (NaBH₄, EtOH) | 81 | 75 : 25 |
| 4c (R = iBu) | B (L-Selectride®, THF) | 80 | 70 : 30 |
Asymmetric α-Allylation Methodologies
The introduction of an allyl group at the α-position of a cyclopentanone ring in an enantioselective manner is a significant synthetic challenge. Two primary strategies have emerged as powerful tools for this transformation: organocatalysis and transition metal catalysis.
Organocatalytic Enantioselective α-Allylation (e.g., SOMO Catalysis)
A groundbreaking approach to the direct enantioselective α-allylation of ketones is through Singly Occupied Molecular Orbital (SOMO) catalysis. pnas.orgresearchgate.net This method circumvents the need for pre-formed ketone enolates. pnas.org In this process, a chiral secondary amine catalyst, such as an imidazolidinone derivative, condenses with the ketone to form an enamine. pnas.orgprinceton.edu This enamine then undergoes a one-electron oxidation to generate a geometrically constrained radical cation. pnas.orgresearchgate.net This radical cation readily participates in an allylic alkylation reaction with various allyl silanes. pnas.orgresearchgate.net
The development of oxidatively stable imidazolidinone catalysts has been instrumental in the success of this methodology, allowing for the efficient α-allylation of cyclic ketones, including cyclopentanone, with high levels of enantioselectivity. pnas.orgresearchgate.net A variety of carbocyclic and heterocyclic ketones can be successfully employed in this reaction, demonstrating the broad scope of this transformation. pnas.org
Table 1: Representative Results for Organocatalytic α-Allylation of Cyclic Ketones via SOMO Catalysis
| Ketone | Allyl Silane | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | Allyltrimethylsilane | Imidazolidinone 4 | 85 | 90 |
| Cyclopentanone | Allyltrimethylsilane | Imidazolidinone 6 | 84 | 91 |
| Cyclobutanone | Allyltrimethylsilane | Imidazolidinone 5 | 75 | 88 |
Data sourced from studies on SOMO catalysis. pnas.orgresearchgate.net
Transition Metal-Catalyzed Asymmetric Allylic Alkylation
Transition metal catalysis, particularly with palladium, offers a powerful and versatile method for the asymmetric allylic alkylation (AAA) of ketones. nih.govscispace.com This approach typically involves the reaction of a ketone enolate with an allylic electrophile in the presence of a chiral palladium catalyst. nih.gov The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center. acs.org
A significant advancement in this area is the palladium-catalyzed decarboxylative allylic alkylation of β-ketoesters. acs.org This method allows for the generation of α-allyl cyclopentanones with high enantiomeric excess. acs.org The reaction proceeds through the formation of a palladium-π-allyl complex, followed by nucleophilic attack of the enolate. nih.gov The choice of ligand is critical for achieving high levels of stereocontrol. For instance, (S)-BINAP ligands have been shown to induce high enantioselectivity in these reactions.
The scope of this methodology has been extended to include various substituted cyclopentanones and different allyl fragments, demonstrating its utility in constructing chiral all-carbon quaternary centers. acs.org
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclopentanone Derivatives
| Substrate | Allyl Source | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Methoxycarbonylcyclopentanone | Allyl acetate (B1210297) | (S)-BINAP | 95 | 92 |
| 2-Ethoxycarbonylcyclopentanone | Diallyl carbonate | Chiral Phosphine Ligand | 98 | 91 |
Illustrative data based on findings in transition metal-catalyzed allylic alkylation literature. acs.orgrsc.org
Diastereoselective Control in Transformations
Once the chiral center at the α-position is established, subsequent transformations of the carbonyl group must be controlled to achieve the desired diastereomer. The reduction of the keto group to a hydroxyl group is a common transformation where diastereoselectivity is paramount.
Chemoselective and Diastereoselective Reductions of Keto Groups
The reduction of the keto group in this compound derivatives can lead to the formation of two diastereomeric alcohols. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome. tandfonline.com Inexpensive boron hydrides, such as sodium borohydride, are commonly used for this purpose. tandfonline.comtandfonline.com
The addition of Lewis acids, such as ceric chloride (CeCl₃), can significantly influence the stereoselectivity of the reduction. scielo.br The Luche reduction, which employs NaBH₄ and CeCl₃, is known for its high chemoselectivity in reducing ketones in the presence of other functional groups. scielo.br In the context of 2-allylcyclopentanones, the use of such reagents can enhance the diastereomeric excess of the resulting alcohols. tandfonline.com
Influence of Steric and Chelation Factors on Diastereoselectivity
The diastereoselectivity of the reduction of this compound and its derivatives is governed by a combination of steric and chelation effects. tandfonline.comtandfonline.com In the absence of a chelating group, the hydride reagent will typically attack from the less sterically hindered face of the carbonyl group, as predicted by the Felkin-Anh model.
However, in substrates containing a nearby functional group capable of chelating to a metal ion, such as an ester or hydroxyl group, the stereochemical outcome can be reversed. tandfonline.comlibretexts.org Chelation control involves the formation of a rigid cyclic intermediate where the metal coordinates to both the carbonyl oxygen and the heteroatom of the substituent. libretexts.org This conformation directs the hydride attack to a specific face of the carbonyl, leading to the opposite diastereomer compared to the one predicted by steric control alone. tandfonline.comlibretexts.org Studies on the reduction of 2-alkoxycarbonyl-2-allyl-cyclopentanone derivatives have shown that chelation factors can override steric factors, leading to high diastereomeric excess. tandfonline.com
Enantiomeric Purity Determination in Research Context
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical aspect of asymmetric synthesis. thieme-connect.de It quantifies the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the enantiomeric purity of this compound and its derivatives.
One of the most common methods is chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.combioanalysis-zone.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comslideshare.net The enantiomeric excess can then be calculated from the relative peak areas in the chromatogram.
Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents. libretexts.orglibretexts.org In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit distinct NMR signals. libretexts.org Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished by standard NMR spectroscopy. libretexts.org
Vibrational Circular Dichroism (VCD) is another technique that can be used to determine enantiomeric purity. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers have VCD spectra that are equal in intensity but opposite in sign, this method can be used to quantify the enantiomeric composition of a sample. nih.gov
Chiral High-Resolution Gas Chromatography for Enantiomeric Excess Determination
Chiral high-resolution gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of enantiomers of volatile and semi-volatile compounds. chromatographyonline.com This method is instrumental in determining the enantiomeric excess (ee) of this compound and its derivatives, providing crucial feedback for the optimization of asymmetric synthetic methods. The high resolution, sensitivity, and speed of chiral capillary GC make it an ideal choice for analyzing complex mixtures. chromatographyonline.com
The separation of enantiomers in chiral GC is achieved through the use of a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. gcms.czresearchgate.net These CSPs are typically derived from cyclodextrins, which are chiral, cyclic oligosaccharides. chromatographyonline.comresearchgate.net The differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. uni-muenchen.de
The choice of the specific cyclodextrin (B1172386) derivative as the CSP is critical for achieving successful separation. Factors such as the size of the cyclodextrin cavity (α, β, or γ) and the nature of the derivatizing groups on the hydroxyl moieties influence the selectivity of the column for a particular class of compounds. chromatographyonline.com For ketones like this compound, various derivatized cyclodextrin phases have demonstrated utility. chromatographyonline.com
The resolution factor (R) is a key parameter used to quantify the degree of separation between two enantiomeric peaks. An R value of 1.5 indicates baseline resolution, which is desirable for accurate quantification. gcms.cz The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. libretexts.org
Table 1: Common Chiral Stationary Phases for Gas Chromatography
| CSP Type | Common Derivatives | Typical Applications |
| Cyclodextrin-based | Permethylated, perphenylated, acetylated | Ketones, alcohols, esters, hydrocarbons chromatographyonline.comresearchgate.net |
| Amino acid-based | Chirasil-Val | Amino acid derivatives researchgate.net |
Chiral Stationary Phase HPLC Applications
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is another indispensable technique for the analytical and preparative separation of enantiomers. hplc.euphenomenex.com This method is particularly valuable for compounds that are not sufficiently volatile or thermally stable for GC analysis. The development of a wide array of CSPs has made chiral HPLC a versatile tool for the analysis of a broad spectrum of chiral compounds, including ketones like this compound. phenomenex.comchromatographyonline.com
Chiral recognition in HPLC is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. uni-muenchen.de The most common types of CSPs include polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, cyclodextrin-based, and Pirkle-type phases. phenomenex.commdpi.com
For the separation of ketones, polysaccharide-based CSPs, such as those with cellulose or amylose carbamate (B1207046) derivatives, have shown broad applicability. chromatographyonline.com The selection of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in achieving optimal separation. mdpi.comchromatographyonline.com An important feature of some CSPs is the ability to invert the elution order of the enantiomers by using a CSP with the opposite absolute configuration, which can be advantageous for the accurate determination of trace enantiomeric impurities. hplc.eu
Table 2: Common Chiral Stationary Phases for High-Performance Liquid Chromatography
| CSP Type | Examples | Separation Principle |
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD | Combination of attractive interactions and steric fit chromatographyonline.com |
| Pirkle-type | Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking hplc.eu |
| Cyclodextrin-based | Cyclobond™ | Inclusion complexation chromatographyonline.comchromatographyonline.com |
| Protein-based | Chiral-AGP | Hydrophobic and polar interactions |
Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The synthesis of enantiomerically enriched this compound relies heavily on asymmetric synthesis methodologies. The use of chiral auxiliaries and chiral ligands in catalytic processes are two prominent strategies to control the stereochemical outcome of a reaction. wiley.comyork.ac.uk
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. york.ac.ukwikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. york.ac.ukresearchgate.net A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and should induce a high degree of stereoselectivity. york.ac.uk
In the context of synthesizing chiral ketones, chiral auxiliaries such as those developed by Evans (oxazolidinones) and Enders (SAMP/RAMP hydrazones) have been widely successful in controlling the stereochemistry of alkylation reactions. researchgate.netnih.gov For instance, the enolate of a cyclopentanone derivative bearing a chiral auxiliary can be selectively alkylated with an allyl halide, leading to the formation of this compound with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched ketone.
Chiral ligands , on the other hand, are used in conjunction with a metal catalyst to create a chiral catalytic species. This chiral catalyst then directs the stereoselectivity of the reaction. This approach is highly efficient as only a catalytic amount of the chiral ligand is required. wiley.com For the synthesis of this compound, asymmetric allylic alkylation of a cyclopentanone enolate, catalyzed by a transition metal complex bearing a chiral ligand, is a powerful strategy. Commonly used metals include palladium, rhodium, and iridium, paired with a variety of chiral phosphine, phosphoramidite, or N-heterocyclic carbene ligands.
The choice of both the metal and the ligand is critical in determining the enantioselectivity of the reaction. The ligand's structure creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the prochiral enolate or the two enantiomers of a racemic allylating agent.
Table 3: Prominent Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Developer | Typical Application |
| Oxazolidinones | David A. Evans | Asymmetric alkylations, aldol (B89426) reactions researchgate.netnih.gov |
| SAMP/RAMP | Dieter Enders | Asymmetric alkylation of aldehydes and ketones |
| Camphorsultam | Wolfgang Oppolzer | Asymmetric Diels-Alder, aldol, and alkylation reactions wikipedia.org |
| 8-phenylmenthol | E.J. Corey | Asymmetric synthesis wikipedia.org |
Conclusion
2-Allylcyclopentanone stands out as a strategically important building block in modern organic synthesis. Its value lies in the versatile reactivity of its ketone and allyl functionalities, which can be manipulated through a wide range of chemical transformations. The historical development of its synthesis, from classical enolate alkylations to sophisticated metal-catalyzed asymmetric methods, highlights the continuous progress in the field of synthetic organic chemistry. As a precursor to complex natural products and intricate molecular frameworks, this compound will undoubtedly continue to be a key player in the ongoing quest for novel and efficient synthetic strategies.
Applications of 2 Allylcyclopentanone in Complex Natural Product and Drug Discovery Research
Role as an Intermediate in Natural Product Total Synthesis
The total synthesis of natural products is a cornerstone of organic chemistry, enabling the laboratory preparation of complex molecules with significant biological activities. In this context, 2-allylcyclopentanone emerges as a key intermediate, providing a foundational scaffold that can be elaborated into a variety of intricate natural product frameworks.
Precursor for Complex Scaffolds in Target Molecules
The cyclopentane (B165970) ring of this compound is a common motif in a multitude of natural products. Synthetic chemists utilize this compound as a chiral synthon, a stereochemically defined starting material, to introduce this core structure into the target molecule with a high degree of control. The allyl group offers a reactive handle for a wide array of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. These modifications allow for the construction of more complex and functionally diverse scaffolds.
For instance, the synthesis of prostaglandins (B1171923), a group of lipid compounds with diverse physiological effects, often involves the construction of a substituted cyclopentane ring. While various synthetic routes exist, the use of chiral cyclopentenone derivatives is a well-established strategy. A chiral allylcyclopentenone can serve as a key precursor, where the allyl side chain is strategically manipulated to install one of the characteristic side chains of the prostaglandin (B15479496) molecule. The inherent chirality of the starting material can guide the stereoselective formation of other chiral centers in the molecule, which is crucial for its biological activity.
The following table outlines the strategic utility of the functional groups in this compound for the elaboration into complex scaffolds:
| Functional Group | Potential Transformations | Resulting Structural Features |
| Cyclopentanone (B42830) Ring | Ring expansion, ring contraction, functional group interconversions | Formation of larger or smaller ring systems, introduction of hydroxyl or amino groups |
| Ketone | Reduction, Wittig reaction, aldol (B89426) condensation, Grignard reaction | Introduction of stereocenters, elongation of carbon chains, formation of new rings |
| Allyl Group | Ozonolysis, epoxidation, dihydroxylation, cross-metathesis, Heck reaction | Installation of aldehydes, alcohols, epoxides, and elongation or modification of side chains |
Intermediate in the Synthesis of Specific Natural Product Classes
The utility of this compound extends to its role as an intermediate in the synthesis of specific classes of natural products that feature a cyclopentane or cyclopentenone core.
Jasmonates: This class of plant hormones, which includes jasmonic acid and its derivatives, is characterized by a cyclopentanone structure. The biosynthesis of jasmonic acid begins with linolenic acid, which undergoes a series of enzymatic reactions to form a cyclopentenone intermediate. wikipedia.orgnih.govnih.govmdpi.com Chemical syntheses of jasmonate analogues can utilize cyclopentenone derivatives as starting materials, with this compound being a plausible precursor for introducing the characteristic side chains through modifications of the allyl group. rsc.org
Prostaglandins: As mentioned previously, prostaglandins are a major class of natural products built around a cyclopentane core. rsc.orgepa.gov The total synthesis of various prostaglandins often relies on the strategic construction of this five-membered ring with precise stereochemical control. Chiral allylcyclopentenones are valuable intermediates in these synthetic endeavors, allowing for the diastereoselective introduction of the two side chains characteristic of the prostaglandin framework.
Carbacyclins: These are stable analogues of prostacyclin, a type of prostaglandin, where the oxygen atom in the five-membered ring is replaced by a methylene (B1212753) group. The synthesis of carbacyclin (B161070) analogues also hinges on the construction of a functionalized cyclopentane ring, for which this compound can serve as a suitable starting point.
Precursor Utility in Medicinal Chemistry Research
In the field of medicinal chemistry, the discovery and development of new therapeutic agents is a primary objective. This compound provides a versatile scaffold for the synthesis of novel molecules with potential pharmacological activity.
Development of Potential Therapeutic Agents through Derivatization
The chemical reactivity of this compound allows for its derivatization into a library of new compounds that can be screened for various biological activities. The cyclopentanone moiety is a structural feature in a number of existing drugs and bioactive molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological profiles.
Research in this area has explored the synthesis of various classes of compounds from cyclopentanone precursors with potential therapeutic applications:
Anticancer Agents: The cyclopentenone ring system is a known pharmacophore in a number of natural and synthetic compounds with anticancer properties. researchgate.netnih.govmdpi.com The introduction of a cyclopentenone moiety into various molecular scaffolds has been shown to enhance their anticancer potential. researchgate.net Therefore, this compound can be a valuable starting material for the synthesis of novel anticancer drug candidates.
Antiviral Agents: Nucleoside analogues are a cornerstone of antiviral therapy. nih.gov The synthesis of carbocyclic nucleoside analogues, where the sugar moiety is replaced by a cyclopentane or cyclopentene (B43876) ring, is an active area of research. This compound can be envisioned as a precursor for the synthesis of the carbocyclic core of these antiviral agents.
The following table provides examples of therapeutic areas where derivatives of cyclopentanone have shown promise:
| Therapeutic Area | Class of Compounds | Potential Mechanism of Action |
| Oncology | Cyclopentenone-containing compounds | Inhibition of cell proliferation, induction of apoptosis |
| Virology | Carbocyclic nucleoside analogues | Inhibition of viral replication enzymes |
| Inflammation | Prostaglandin analogues | Modulation of inflammatory pathways |
Synthesis of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process. nih.govuniversityofgalway.ie These studies involve the synthesis of a series of analogues of a lead compound to understand how specific structural modifications influence its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect and to optimize the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The versatile chemistry of this compound makes it an ideal starting material for the synthesis of focused libraries of analogues for SAR studies. By systematically modifying the cyclopentanone ring, the ketone functionality, and the allyl side chain, medicinal chemists can probe the chemical space around this scaffold and gather valuable data to guide the design of more effective therapeutic agents.
For example, in the development of new prostaglandin analogues for the treatment of glaucoma, SAR studies have been instrumental in identifying compounds with improved efficacy and reduced side effects. nih.govnih.gov These studies often involve the synthesis of a series of analogues with modifications to the side chains and the cyclopentane ring. This compound could serve as a key building block for the rapid generation of such analogues, allowing for a thorough exploration of the SAR.
The table below illustrates how modifications to the this compound scaffold can be used to probe structure-activity relationships:
| Modification Site | Type of Modification | Information Gained from SAR |
| Cyclopentanone Ring | Introduction of substituents, variation of stereochemistry | Importance of ring substitution and stereochemistry for receptor binding |
| Ketone Group | Reduction to alcohol, conversion to oxime or other derivatives | Role of the carbonyl group in target interaction |
| Allyl Side Chain | Elongation, branching, introduction of functional groups | Influence of side chain length, shape, and functionality on potency and selectivity |
Catalytic Approaches in 2 Allylcyclopentanone Synthesis and Transformation
Transition Metal Catalysis
Transition metal catalysis provides powerful and versatile methods for the formation of the C-C bond required in the synthesis of 2-allylcyclopentanone. These methods often offer high efficiency and control over selectivity.
Palladium-Based Catalysis
Palladium catalysis is a cornerstone in the synthesis of this compound, primarily through allylic alkylation reactions. The pioneering work of Jiro Tsuji and Barry Trost established palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, as a robust synthetic tool. A common method involves the reaction of cyclopentanone (B42830) with an allyl source, such as allyl acetate (B1210297), in the presence of a palladium catalyst, achieving yields of approximately 64%.
A significant advancement in this area is the development of asymmetric palladium-catalyzed reactions to produce enantiomerically enriched this compound and its derivatives. One of the most effective methods is the enantioselective decarboxylative allylic alkylation. This approach has been successfully applied to the construction of α-quaternary cyclopentanones, achieving high yields and excellent enantioselectivity. nih.gov The use of electronically modified chiral ligands, such as phosphinooxazoline (PHOX) ligands, is crucial for the success of these transformations. nih.gov For instance, employing the (S)-(p-CF3)3-t-BuPHOX ligand with a palladium catalyst can furnish substituted cyclopentanone products in nearly quantitative yield and with up to 94% enantiomeric excess (ee). nih.gov This method is also adaptable for larger-scale synthesis by using low catalyst loadings (as little as 0.15 mol % Pd) without compromising the enantioselectivity. nih.gov
Table 1: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation
| Catalyst System | Ligand | Solvent | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | (S)-(p-CF₃)₃-t-BuPHOX ((S)-L2) | THF | >99% | 94% | nih.gov |
| Pd₂(dba)₃ | (S)-(p-CF₃)₃-t-BuPHOX ((S)-L2) | 2:1 Hexanes/Toluene | Not specified | 88% | nih.gov |
| Pd₂(dba)₃ | (S)-(p-CF₃)₃-t-BuPHOX ((S)-L2) | DME | Not specified | 93% | nih.gov |
Nickel-Based Catalysis
Nickel catalysis offers a cost-effective alternative to palladium for various organic transformations. While direct nickel-catalyzed allylation of cyclopentanone to form this compound is less commonly detailed, nickel-based catalysts have proven effective in related transformations of cyclopentanone. For example, a NiO-Co₃O₄/TiO₂ catalyst has been utilized for the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone. rsc.org In this reaction pathway, 2-cyclopentenylcyclopentanone is formed as a key intermediate through the self-condensation of cyclopentanone, which is subsequently hydrogenated. rsc.org This demonstrates the capability of nickel catalysts to facilitate C-C bond formation starting from cyclopentanone to build more complex structures. The broader field of nickel catalysis is recognized for its utility in cycloadditions and cross-electrophile coupling reactions, highlighting its potential for further development in the synthesis of allylated cyclic ketones. nih.gov
Ruthenium and Other Metal Complexes in Asymmetric Synthesis
Ruthenium complexes are well-known for their diverse catalytic activities, including in asymmetric synthesis. nih.gov Although specific applications of ruthenium for the asymmetric synthesis of this compound are not extensively documented in the provided literature, the general utility of ruthenium complexes in asymmetric transformations is well established. Ruthenium (II) complexes, in particular, exhibit excellent structural and electronic properties that make them promising for various catalytic applications. nih.gov The development of chiral ruthenium catalysts continues to be an active area of research, with potential applications in the enantioselective allylation of ketones like cyclopentanone.
Electrochemical Transition Metal Catalysis
The combination of transition metal catalysis and electrochemistry represents a sustainable and efficient approach to organic synthesis. nih.govsemanticscholar.org This strategy avoids the use of stoichiometric chemical oxidants or reductants by employing an electric current. nih.gov In the context of synthesizing molecules like this compound, electrochemical methods can be used to generate highly reactive catalytic species, such as Ni(I), under mild conditions. nih.gov This approach can facilitate challenging cross-coupling reactions. For instance, nickel-catalyzed electrochemical reactions have been developed for the formation of C-C bonds. nih.gov While a specific protocol for the electrochemical synthesis of this compound is not detailed, the general principles of metal-catalyzed electrosynthesis suggest it is a promising future direction for performing such allylation reactions with improved sustainability and efficiency. semanticscholar.org
Organocatalysis
Organocatalysis has emerged as a powerful field in synthetic chemistry, providing metal-free alternatives for the construction of complex chiral molecules. rsc.org This approach often utilizes small organic molecules, such as chiral amines, to catalyze reactions with high stereocontrol.
Chiral Secondary Amine Catalysis
Chiral secondary amines are highly effective organocatalysts for asymmetric reactions involving carbonyl compounds. nih.govrsc.org They operate through the formation of nucleophilic enamine intermediates from aldehydes or ketones. This activation mode enables a variety of asymmetric transformations, including conjugate additions and cascade reactions. rsc.orgnih.gov
In the context of forming functionalized cyclopentanone structures, a multi-catalytic cascade process involving a chiral secondary amine has been developed. nih.gov This one-pot formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde is initiated by a secondary amine-catalyzed Michael addition. The resulting intermediate then undergoes an intramolecular reaction catalyzed by an N-heterocyclic carbene (NHC) to afford densely functionalized α-hydroxycyclopentanones with three contiguous stereocenters. nih.gov This process achieves high enantioselectivities and demonstrates the power of using chiral secondary amines to initiate complex transformations that build the cyclopentanone ring system with high stereocontrol. nih.gov
Table 2: Chiral Secondary Amine/NHC-Catalyzed Cascade for Cyclopentanone Synthesis
| Amine Catalyst | NHC Precursor | Base | Solvent | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| Diphenylprolinol silyl (B83357) ether | Thiazolium salt | Triethylamine | Dichloromethane | 40% | 97% | nih.gov |
| Diphenylprolinol silyl ether | Thiazolium salt | Sodium Acetate | Chloroform | 56% | 97% | nih.gov |
| Diphenylprolinol silyl ether | Thiazolium salt | Sodium Acetate | Toluene | 55% | 97% | nih.gov |
Imidazolidinone Catalysts
Imidazolidinone catalysts, particularly those developed by MacMillan and others, represent a cornerstone of asymmetric organocatalysis. These small organic molecules operate through a distinct activation pathway involving the formation of an iminium ion. The general mechanism commences with the condensation of the secondary amine of the imidazolidinone catalyst with a carbonyl compound, such as an α,β-unsaturated ketone or aldehyde, to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for a variety of nucleophilic attacks. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction.
This mode of activation has been successfully applied to a wide array of transformations, including Diels-Alder and [3+2] cycloadditions, Friedel-Crafts alkylations, and Michael additions. For instance, the reaction between an α,β-unsaturated aldehyde and a diene can be catalyzed by a chiral imidazolidinone to produce the corresponding cycloaddition product with high enantioselectivity.
While the direct asymmetric α-allylation of cyclopentanone to synthesize this compound using imidazolidinone catalysts is not extensively documented in dedicated studies, the underlying principles of iminium ion catalysis are relevant. The activation of cyclopentenone, a related α,β-unsaturated system, with an imidazolidinone catalyst would render the β-carbon susceptible to nucleophilic attack by an appropriate allyl nucleophile. However, the more common application involves conjugate additions of other nucleophiles. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully used to synthesize enantioenriched gem-disubstituted 4-imidazolidinones, demonstrating a different strategy for C-C bond formation on the catalyst scaffold itself rather than on a separate substrate. nih.gov
Table 1: Representative Asymmetric Transformations Mediated by Imidazolidinone Catalysts This table illustrates the general applicability of imidazolidinone catalysts in various asymmetric reactions, though not specifically for the synthesis of this compound.
| Reaction Type | Catalyst Type | Substrate Example | Nucleophile/Diene | Enantiomeric Excess (ee) |
| Diels-Alder | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | α,β-Unsaturated Aldehyde | Cyclopentadiene | Up to 99% |
| Friedel-Crafts Alkylation | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | α,β-Unsaturated Aldehyde | N,N-Dimethylaniline | Up to 99% |
| Michael Addition | Imidazolidinone Derivative | Cyclopentenone | Dimethyl Malonate | Up to 92% |
Biocatalysis
Biocatalysis leverages natural catalysts, primarily enzymes, to perform chemical transformations. This approach is lauded for its high selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes are employed as biocatalysts, offering a sustainable alternative to conventional chemical methods.
Enzyme-Catalyzed Biotransformations (e.g., Baker's Yeast Reduction)
One of the most well-established biotransformations is the asymmetric reduction of prochiral ketones to chiral alcohols using baker's yeast. acgpubs.org This process is valued for its simplicity, low cost, and the high enantiomeric purity of the products obtained. The transformation is mediated by oxidoreductase enzymes (alcohol dehydrogenases) within the yeast cells, which utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to deliver a hydride to the carbonyl group. The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer of the alcohol in excess.
In the context of this compound, the ketone functionality is a target for such a bioreduction. The process would convert the prochiral ketone into a chiral (1S,2R)- or (1R,2S)-2-allylcyclopentanol, depending on the facial selectivity of the enzymes involved. While studies focusing specifically on this compound are not prevalent, extensive research has demonstrated the efficacy of baker's yeast in reducing a wide variety of 2-substituted cyclopentanones and other cyclic ketones. mdpi.comresearchgate.net For example, the reduction of 2-benzenesulfonyl substituted cyclopentanone derivatives using baker's yeast has been shown to produce the corresponding cycloalkanols in enantiopure form. mdpi.com Similarly, the reductive desymmetrization of 2,2-disubstituted cyclopentanediones proceeds with high efficiency. researchgate.net The stereoselectivity of these reductions can be influenced by the substrate's structure and reaction conditions, such as the presence of additives or the use of different yeast strains. nih.gov
Table 2: Baker's Yeast-Mediated Reduction of Substituted Cyclic Ketones Illustrative examples of baker's yeast reductions on substrates structurally related to this compound.
| Substrate | Product | Yield | Enantiomeric Excess (ee) |
| 2-Benzenesulfonyl-cyclopentanone | (1S,2R)-2-Benzenesulfonyl-cyclopentanol | Good | >98% |
| 2,2-Dimethylcyclohexane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | High |
| 2-Acetyl-3-methyl Sulfolane | Corresponding Alcohol | 67% | >98% |
| Ethyl 2-oxocyclopentanecarboxylate | Corresponding Hydroxy Ester | 28% | 99% (S,S) |
Lewis Acid Catalysis in Related Cyclopentanone Chemistry
Lewis acid catalysis is a powerful tool in organic synthesis for activating substrates, particularly those containing heteroatoms like oxygen. wikipedia.org In cyclopentanone chemistry, a Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. This activation makes the cyclopentanone moiety more susceptible to attack by nucleophiles and facilitates a variety of transformations.
The applications of Lewis acids in reactions involving cyclopentanone frameworks are diverse:
Cycloaddition Reactions: Lewis acids such as zinc chloride (ZnCl₂) can catalyze the Diels-Alder reaction between 2-cyclopentenones and electron-rich dienes. researchgate.net The Lewis acid activates the dienophile (the cyclopentenone), accelerating the reaction and often enhancing its regioselectivity and stereoselectivity.
Rearrangement Reactions: Certain Lewis acids, like scandium triflate (Sc(OTf)₃), can trigger rearrangements of molecules to form cyclopentene (B43876) rings. For example, they can induce the isomerization of donor-acceptor cyclopropanes that contain an alkenyl group into substituted cyclopentenes. researchgate.net
Polymerization: Potent Lewis acid systems based on aluminum have been shown to catalyze the unique polymerization of 2-cyclopentenone, creating a novel ketone-functionalized polyolefin material. nih.govdigitellinc.com This transformation proceeds via a Lewis acid-catalyzed conjugate addition mechanism.
Intramolecular Condensations: Catalytic amounts of Lewis acids like Sc(OTf)₃ can mediate the intramolecular condensation of substrates such as ynol ether-acetals to generate functionalized cyclopentene carboxylates, which are valuable synthetic intermediates. nih.gov
Cooperative Catalysis: Lewis acids can be used in conjunction with other types of catalysts. For instance, the combination of a mild Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) with an N-heterocyclic carbene (NHC) catalyst enables the synthesis of highly substituted cyclopentanones from simple starting materials. nih.gov The Lewis acid activates the electrophile, while the NHC generates the nucleophilic species.
These examples highlight the versatility of Lewis acid catalysis in manipulating the cyclopentanone core, enabling the construction of complex molecular architectures through various reaction pathways.
Table 3: Examples of Lewis Acid Catalysis in Cyclopentanone-Related Chemistry
| Reaction Type | Lewis Acid Catalyst | Substrate Type | Product Type |
| Diels-Alder Reaction | ZnCl₂ | 2-Cyclopentenone | Tetrahydro-1H-indenedione |
| Polymerization | β-diketiminate supported Al complex | 2-Cyclopentenone | Poly(cyclopentenone) |
| Rearrangement | Sc(OTf)₃ | Alkenyl-substituted cyclopropane | Substituted Cyclopentene |
| Intramolecular Condensation | Sc(OTf)₃ | Ynol ether-acetal | Alkoxycyclopentene carboxylate |
| Annulation (with NHC) | Ti(OiPr)₄ | α,β-Unsaturated ketoester & Enal | Highly substituted cyclopentanone |
Theoretical and Computational Investigations of 2 Allylcyclopentanone Reactivity
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. In the context of reactions involving 2-allylcyclopentanone, such as the Paternò-Büchi reaction, quantum chemical studies have been employed to understand the general mechanism of oxetane (B1205548) formation. researchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org These studies often focus on the interaction between a carbonyl compound and an alkene, proposing biradical intermediates and exploring the potential energy surfaces of the reaction. However, specific quantum chemical calculations detailing the reaction pathways of this compound in these cycloadditions are not explicitly reported.
Similarly, in the realm of organocatalysis, the enantioselective α-allylation of ketones has been investigated using computational methods. nih.govresearchgate.net These studies have utilized quantum chemistry to model the interaction between the catalyst and the ketone substrate to rationalize the observed stereoselectivity. While this compound is a relevant substrate, the computational focus has been on the catalyst and the general mechanism rather than a specific investigation of the electronic and structural dynamics of this compound itself during the reaction.
Future Directions and Emerging Research Avenues in 2 Allylcyclopentanone Chemistry
Development of Novel and Highly Efficient Stereoselective Methodologies
A primary objective in modern organic synthesis is the control of stereochemistry. The development of novel and highly efficient stereoselective methods for the synthesis of 2-allylcyclopentanone is a significant area of ongoing research. Scientists are exploring the use of new chiral catalysts, including organocatalysts and transition metal complexes, to achieve high levels of enantioselectivity and diastereoselectivity. These advanced catalytic systems aim to provide access to enantiomerically pure forms of this compound, which are crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The focus is on creating methodologies that are not only highly selective but also practical, scalable, and environmentally benign.
Exploration of Cascade, Tandem, and Multicomponent Reactions
To enhance synthetic efficiency, researchers are increasingly turning to cascade, tandem, and multicomponent reactions. These strategies allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. The exploration of such reactions involving this compound is a promising frontier. The goal is to design novel reaction sequences where the formation of the this compound core is followed by a series of intramolecular or intermolecular transformations to rapidly generate molecular complexity. This approach holds significant potential for the synthesis of natural products and other intricate organic structures.
Integration with Advanced Synthetic Technologies
The integration of advanced technologies like flow chemistry and electro-organic synthesis is set to revolutionize the synthesis of this compound. Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing processes.
Electro-organic synthesis, which utilizes electricity to drive chemical reactions, represents another powerful tool. This technology offers a green alternative to conventional methods that often rely on stoichiometric reagents. The development of electrochemical methods for the synthesis of this compound could provide access to new reaction pathways and contribute to the development of more environmentally friendly synthetic protocols.
| Technology | Potential Advantages in this compound Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for automation. |
| Electro-organic Synthesis | Use of a sustainable reagent (the electron), potential for unique reactivity, milder reaction conditions. |
Discovery of New Reactivity Modes and Synthetic Utility
While this compound is a well-established synthetic intermediate, there is still much to explore regarding its reactivity. Future research will likely focus on uncovering new reactivity modes and expanding its synthetic utility. This includes investigating its participation in novel catalytic cycles, exploring its use in photoredox catalysis, and developing new methods for the functionalization of both the allyl group and the cyclopentanone (B42830) ring. The discovery of unprecedented transformations will undoubtedly open up new avenues for the application of this compound in the synthesis of diverse and valuable organic molecules.
Sustainable and Green Chemistry Aspects in Synthesis Development
The principles of green and sustainable chemistry are increasingly guiding synthetic strategy. In the context of this compound, this translates to the development of synthetic methods that are more environmentally friendly. Key areas of focus include the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste and energy consumption. The design of atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, is a central goal. By embracing these principles, the chemical community can ensure that the synthesis of this compound is both efficient and sustainable.
Q & A
Q. What are the common synthetic routes for 2-Allylcyclopentanone, and how can researchers optimize reaction yields?
- Methodological Answer : this compound is typically synthesized via alkylation of cyclopentanone. Two primary methods include:
- Allyl Acetate Route : Reaction of cyclopentanone with allyl acetate under catalytic conditions (e.g., palladium-based catalysts) to yield this compound. This method achieves ~64% yield and matches literature-reported analytical data (e.g., NMR, HPLC) .
- Oxime Alkylation : Alkylation of cyclopentanone oxime with allyl bromide, avoiding aldol condensation side reactions common in basic conditions. This method yields ~64% but requires hydrolysis to regenerate the ketone .
- Optimization Tips : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading, temperature, and reaction time to suppress side products like aldol adducts.
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm structure. Key signals include δ 4.81–5.32 ppm (allylic protons) and δ 220.1 ppm (cyclopentanone carbonyl) .
- HPLC with Chiral Columns : For enantiomeric purity assessment, employ chiral stationary phases (e.g., Daicel Chiracel IC) with heptane/isopropanol mobile phases. Retention times vary between enantiomers (e.g., 26.4 vs. 27.8 min) .
- Mass Spectrometry : Confirm molecular weight (124.18 g/mol) via EI-MS or ESI-MS.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage; regularly check for discoloration or precipitate formation .
- Waste Disposal : Segregate waste and consult institutional guidelines for ketone disposal. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or spectroscopic data for this compound across studies?
- Methodological Answer :
- Replication : Ensure strict adherence to published protocols (e.g., stoichiometry, catalyst type). For example, discrepancies in allyl bromide vs. allyl acetate reactivity may arise from differing leaving groups .
- Purity Assessment : Verify starting material purity via GC-MS or NMR. Impurities in cyclopentanone (e.g., aldol dimers) can reduce yields .
- Data Normalization : Cross-reference NMR chemical shifts with deuterated solvent standards (e.g., CDCl3) to resolve spectral inconsistencies .
Q. What strategies are effective for achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure palladium or organocatalysts to induce asymmetry during allylation. For example, (S)-BINAP ligands can achieve enantiomeric excess (ee) >90% in allylic alkylation .
- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction. Refine structures using SHELX software with anisotropic thermal parameters for non-hydrogen atoms .
- Kinetic Resolution : Employ enzymatic or synthetic kinetic resolution to separate enantiomers post-synthesis .
Q. How should researchers design experiments to investigate the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled cyclopentanone to trace carbon migration during allylation. Analyze intermediates via in-situ FTIR or NMR .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-determining steps. Compare with experimental kinetic data .
- Control Experiments : Test reaction in the absence of catalysts or with radical scavengers (e.g., TEMPO) to rule out free-radical pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
